molecular formula C22H18ClFN4O2 B2543725 N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide CAS No. 1326877-93-3

N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

Cat. No. B2543725
M. Wt: 424.86
InChI Key: UWWOSNBHRFVTFH-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an amide group (-CONH2), a pyrazole group (a five-membered ring containing three carbon atoms and two nitrogen atoms), and aromatic rings (benzene rings). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl and chlorobenzyl groups, and finally the formation of the amide bond. Without specific information, it’s difficult to provide more details on the synthesis.



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyrazole ring. The electron-withdrawing fluorine atom and the electron-donating amide group could have interesting effects on the electronic structure of the molecule.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the amide group, which is polar and can participate in hydrogen bonding, and the aromatic rings, which can undergo electrophilic aromatic substitution reactions. The pyrazole ring can also act as a ligand, binding to metal ions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the fluorine atom could affect its reactivity.


Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide details on its toxicity or other hazards.


Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity against biological targets. It could potentially be explored for use in fields like medicinal chemistry, materials science, or catalysis.


properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2/c23-17-5-1-15(2-6-17)14-25-21(29)9-10-27-11-12-28-20(22(27)30)13-19(26-28)16-3-7-18(24)8-4-16/h1-8,11-13H,9-10,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWOSNBHRFVTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

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